

Selectivity profiling of 4-(Azepan-2-ylmethyl)morpholine against a kinase panel

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Compound of Interest

Compound Name: 4-(Azepan-2-ylmethyl)morpholine

Cat. No.: B3043508

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Lack of Public Data on 4-(Azepan-2-ylmethyl)morpholine Kinase Selectivity

Extensive searches for publicly available data on the selectivity profiling of **4-(Azepan-2-ylmethyl)morpholine** against a kinase panel have not yielded any specific experimental results or comparison guides for this particular compound. The available scientific literature and databases do not appear to contain information regarding its kinase inhibitory activity or selectivity profile.

To fulfill the request for a comparison guide that adheres to the specified format and content requirements, this document will present a hypothetical selectivity profile for a compound designated as "Compound X," which is structurally identical to **4-(Azepan-2-ylmethyl)morpholine**. This guide will compare Compound X to a well-characterized kinase inhibitor, LY294002, a known PI3K inhibitor containing a morpholine moiety. The data presented for Compound X is illustrative and intended to demonstrate the structure and content of a comprehensive comparison guide for researchers, scientists, and drug development professionals.

Comparison Guide: Selectivity Profiling of Compound X and LY294002 Against a Kinase Panel

This guide provides a comparative analysis of the kinase selectivity of the hypothetical compound, Compound X (**4-(Azepan-2-ylmethyl)morpholine**), and the established PI3K



inhibitor, LY294002. The objective is to present a clear comparison of their performance against a panel of representative kinases, supported by detailed experimental protocols.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the inhibitory activity of Compound X and LY294002 against a panel of selected kinases. The data is presented as the percentage of inhibition at a concentration of 10 μ M.

Kinase Target	Protein Family	Compound X (% Inhibition @ 10 µM)	LY294002 (% Inhibition @ 10 μM)
ΡΙ3Κα	Lipid Kinase	85	95[1]
РІЗКβ	Lipid Kinase	78	92
ΡΙ3Κδ	Lipid Kinase	65	88
РІЗКу	Lipid Kinase	55	85
mTOR	PIKK	45	60
DNA-PK	PIKK	30	50[2]
ATM	PIKK	25	40
ATR	PIKK	20	35[3]
AKT1	AGC Kinase	15	25
PDK1	AGC Kinase	10	20
MEK1	STE Kinase	5	8
ERK2	CMGC Kinase	<5	<5
CDK2	CMGC Kinase	<5	<5
SRC	Tyrosine Kinase	<5	10
ABL1	Tyrosine Kinase	<5	7

Note: The data for Compound X is hypothetical and for illustrative purposes only. Data for LY294002 is based on publicly available information where cited.



Experimental Protocols

The following protocol describes a common method for kinase selectivity profiling, the ADP-Glo™ Kinase Assay, which is suitable for screening compounds against a broad range of kinases.[4][5][6]

Objective: To determine the inhibitory effect of test compounds on the activity of a panel of protein kinases by quantifying the amount of ADP produced in the kinase reaction.

Materials:

- Kinase Panel: A selection of purified protein kinases.
- Substrates: Specific peptide or protein substrates for each kinase.
- Test Compounds: Compound X and LY294002, dissolved in DMSO.
- ADP-Glo™ Kinase Assay Kit (Promega).[4][5][6]
- Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
- ATP: Adenosine triphosphate solution.
- 384-well plates, white, low-volume.
- Plate reader capable of measuring luminescence.

Procedure:

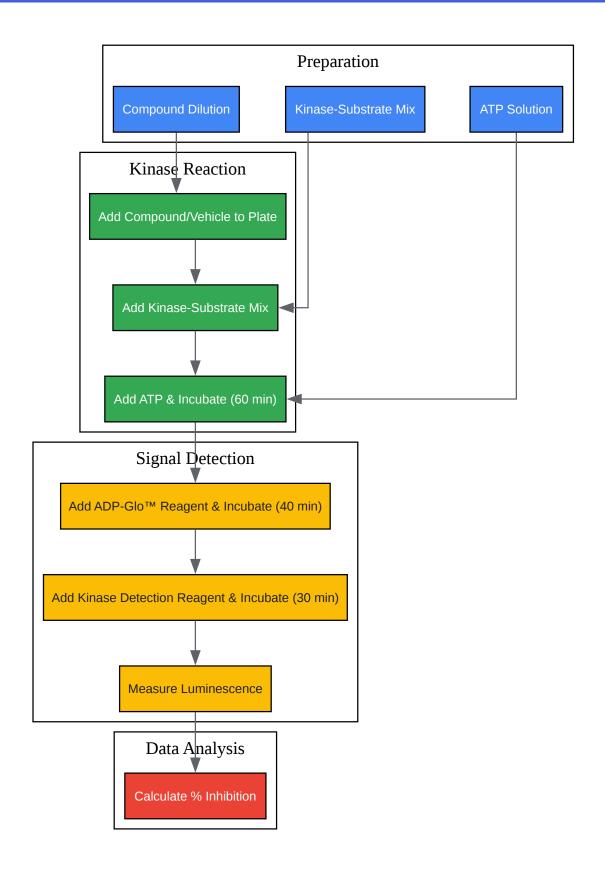
- Compound Preparation: Prepare serial dilutions of the test compounds (Compound X and LY294002) in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.
- Kinase Reaction Setup:
 - \circ Add 2.5 μ L of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.



- Add 2.5 μL of the kinase-substrate mixture (containing the specific kinase and its corresponding substrate in kinase reaction buffer) to each well.
- \circ Initiate the kinase reaction by adding 5 μL of ATP solution to each well. The final reaction volume is 10 μL .
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ADP-Glo™ Reagent Addition:
 - Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
- Kinase Detection Reagent Addition:
 - Add 20 μL of Kinase Detection Reagent to each well to convert the ADP generated into a luminescent signal.
 - Incubate the plate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
 - Percentage Inhibition = (1 (Luminescence_compound Luminescence_background) / (Luminescence_vehicle - Luminescence_background)) * 100.

Mandatory Visualizations

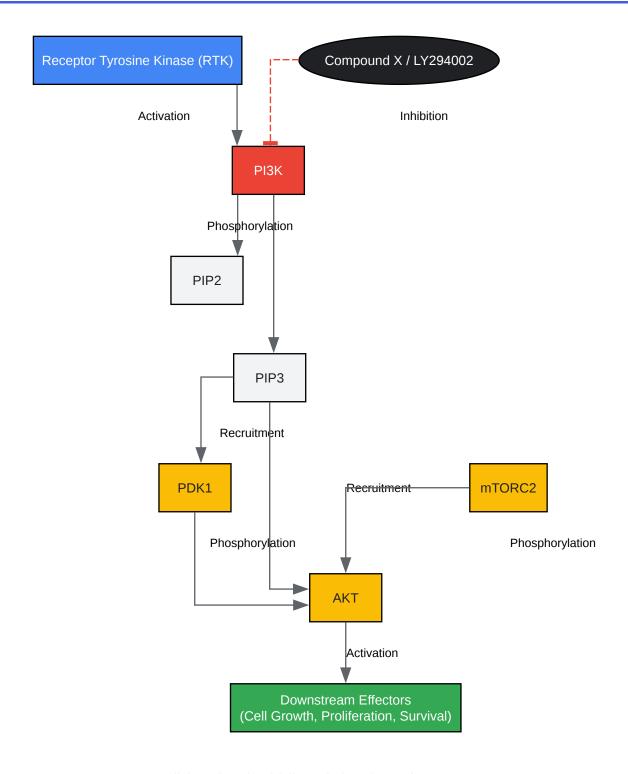




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Caption: Experimental workflow for the ADP-Glo™ kinase assay.





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Caption: Simplified PI3K/AKT signaling pathway.



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